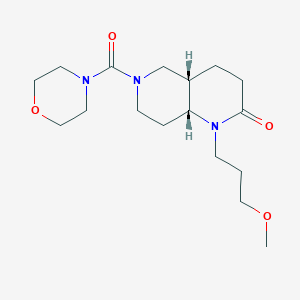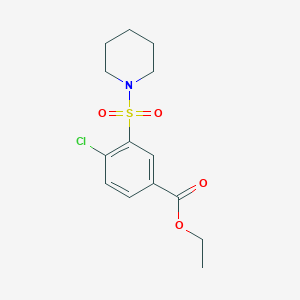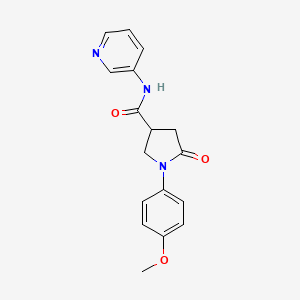![molecular formula C18H24F3N3O2 B5366744 N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporter subtype 1 (EAAT1) and EAAT2. EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TFB-TBOA has shown potential as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide acts as a non-transportable inhibitor of EAATs, binding to the glutamate-binding site and preventing the uptake of glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, leading to enhanced excitatory neurotransmission. The inhibition of EAATs by this compound has been shown to be reversible and concentration-dependent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It increases the extracellular levels of glutamate, which can activate various glutamate receptors and modulate synaptic transmission and plasticity. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy and protect against ischemic damage in models of stroke. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide in lab experiments is its high selectivity for EAAT1 and EAAT2, which allows for the specific inhibition of these transporters without affecting other glutamate transporters or receptors. This compound is also a potent inhibitor, with a low nanomolar affinity for EAATs. However, this compound has a relatively short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. One area of focus is the optimization of its pharmacokinetic properties to increase its bioavailability and half-life in vivo. Another direction is the investigation of its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, the development of new compounds based on the structure of this compound may lead to the discovery of more potent and selective EAAT inhibitors.
Méthodes De Synthèse
The synthesis of N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide involves several steps, including the reaction of 2-(trifluoromethyl)benzylamine with ethyl 2-bromoacetate, followed by the reduction of the resulting ester to the corresponding alcohol. The alcohol is then converted to the acetamide using isobutylamine and acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide has been extensively studied as a research tool to investigate the role of EAATs in various neurological disorders. It has been shown to be effective in reducing glutamate-mediated excitotoxicity in animal models of epilepsy and stroke. This compound has also been used to study the physiological and pathological functions of EAATs in the brain, including their role in synaptic transmission, plasticity, and neuroprotection.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-12(2)10-23-16(25)9-15-17(26)22-7-8-24(15)11-13-5-3-4-6-14(13)18(19,20)21/h3-6,12,15H,7-11H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPZRQUAMGCQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)

![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)